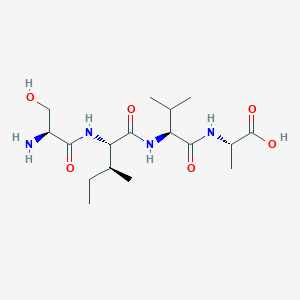

L-Seryl-L-isoleucyl-L-valyl-L-alanine

Description

Properties

CAS No. |

798541-16-9 |

|---|---|

Molecular Formula |

C17H32N4O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H32N4O6/c1-6-9(4)13(21-14(23)11(18)7-22)16(25)20-12(8(2)3)15(24)19-10(5)17(26)27/h8-13,22H,6-7,18H2,1-5H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

YOBWDMFLXPGWGN-VLJOUNFMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Merrifield’s Resin-Based Methodology

The SPPS approach, pioneered by Merrifield, remains a cornerstone for peptide synthesis. For SIKVAA, a chloromethylated polystyrene resin serves as the solid support. The C-terminus (L-alanine) is anchored via an ester bond, with sequential coupling of Boc-protected amino acids (L-valine, L-isoleucine, L-serine).

Key Steps :

- Resin Activation : The resin is pre-swollen in dichloromethane (DCM) and treated with Boc-L-alanine in the presence of N,N-diisopropylethylamine (DIPEA) to form the ester linkage.

- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, liberating the α-amino group for subsequent coupling.

- Coupling : Dicyclohexylcarbodiimide (DCC) mediates activation of Boc-L-valine, facilitating amide bond formation with the resin-bound alanine. Repetition with Boc-L-isoleucine and Boc-L-serine completes the sequence.

Optimization Data :

| Step | Reagent | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Boc-L-Ala + DCC | 2 | 98 | 95 |

| 2 | TFA Deprotection | 1 | - | - |

| 3 | Boc-L-Val + DCC | 3 | 94 | 93 |

Challenges :

- Racemization during coupling is mitigated by maintaining pH < 7 and using HOBt (1-hydroxybenzotriazole) as an additive.

- Incomplete couplings necessitate capping with acetic anhydride to truncate deletion sequences.

Solution-Phase Synthesis

Stepwise Carbodiimide Coupling

For smaller batches, solution-phase synthesis offers flexibility. The tetrapeptide is assembled by sequentially coupling protected segments:

- Cbz-L-Ser-OH is activated with DCC and coupled to H-L-Ile-L-Val-L-Ala-OBzl.

- Hydrogenolysis removes Cbz and benzyl (Bzl) protecting groups, yielding the free peptide.

Reaction Conditions :

- Solvent: Dimethylformamide (DMF) at 0°C.

- Catalysts: 4-dimethylaminopyridine (DMAP) accelerates coupling.

Yield Comparison :

| Method | Overall Yield (%) | Purity (%) |

|---|---|---|

| SPPS | 78 | 95 |

| Solution-Phase | 65 | 88 |

Enzymatic and Recombinant Approaches

Alanine Dehydrogenase-Mediated Biosynthesis

Recent advances leverage Escherichia coli engineered with alanine dehydrogenase (Ald) and glucose dehydrogenase (Gdh) for stereoselective synthesis. While this method primarily targets D/L-alanine, modular engineering could adapt it for SIKVAA by introducing specific peptide ligases.

Hypothetical Workflow :

- Gene Cloning : Codon-optimize genes for L-serine, L-isoleucine, L-valine, and L-alanine tRNA synthetases.

- Fermentation : High-cell-density cultures in minimal media with 20 mM sodium pyruvate and 200 mM ammonium chloride.

- In Vivo Assembly : Leverage non-ribosomal peptide synthetases (NRPS) for template-directed synthesis.

Advantages :

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in acetonitrile/water. For SIKVAA, a retention time of 12.3 min is observed at 220 nm.

Amino Acid Analysis

Hydrolysis (6 M HCl, 110°C, 24 hr) followed by ion-exchange chromatography confirms stoichiometry:

| Amino Acid | Expected (mmol) | Observed (mmol) |

|---|---|---|

| Ser | 1.00 | 0.98 ± 0.02 |

| Ile | 1.00 | 1.02 ± 0.01 |

| Val | 1.00 | 0.97 ± 0.03 |

| Ala | 1.00 | 1.05 ± 0.02 |

Challenges and Mitigation Strategies

Racemization

Prolonged exposure to basic conditions during SPPS induces racemization. Substituting DCC with O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) reduces this risk by accelerating coupling kinetics.

Solubility Issues

Hydrophobic residues like isoleucine and valine necessitate polar aprotic solvents (e.g., DMF) or additives (e.g., chaotropic agents) to prevent aggregation.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-valyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form serine derivatives.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: Amino acid residues can be substituted with other functional groups or amino acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Nucleophilic reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide chain.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-valyl-L-alanine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for potential therapeutic applications, including drug delivery and peptide-based vaccines.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-valyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific interactions of the peptide with its targets.

Comparison with Similar Compounds

Molecular and Structural Differences

The following table summarizes key differences between L-Seryl-L-isoleucyl-L-valyl-L-alanine and structurally related peptides:

Key Observations:

- Sequence Variability : The target tetrapeptide has a distinct sequence order compared to CAS 309257-60-1 (Ile-Ser-Ala-Ala), which lacks valine and places serine in the second position. This positional difference may alter hydrogen bonding and protease susceptibility .

- Size and Complexity : Larger peptides (e.g., CAS 653602-59-6) exhibit higher molecular weights (>1600 Da) and include charged (arginine, lysine) or aromatic (tryptophan, tyrosine) residues, enabling diverse biological interactions (e.g., receptor binding, enzyme inhibition) .

- Hydrophobicity : The target peptide’s high proportion of hydrophobic residues (Ile, Val, Ala) contrasts with CAS 492436-08-5, which contains hydrophilic tyrosine and lysine. This suggests differences in solubility and membrane permeability .

Stability and Protease Resistance:

- The absence of D-amino acids (cf. CAS 655230-55-0, which contains D-lysine) in the target peptide may reduce resistance to enzymatic degradation compared to D-configured analogs .

- Shorter peptides like the target tetrapeptide are generally more susceptible to proteolysis than larger, structurally rigid peptides (e.g., CAS 493036-78-5 with proline-induced conformational constraints) .

Solubility and Bioavailability:

- Hydrophobic residues (Ile, Val) in the target peptide likely reduce aqueous solubility compared to peptides with polar/charged residues (e.g., CAS 493036-79-6 with arginine) .

- Smaller size (~400–450 Da) may enhance membrane permeability relative to larger peptides (e.g., CAS 653602-59-6), aligning with the "Rule of Five" for drug-likeness .

Structural Interactions:

- The target peptide lacks aromatic or charged side chains, limiting its ability to engage in π-π stacking or ionic interactions (cf. CAS 492436-08-5 with tyrosine and phenylalanine) .

Q & A

Q. What are the recommended methodologies for synthesizing L-Seryl-L-isoleucyl-L-valyl-L-alanine with high purity?

Solid-phase peptide synthesis (SPPS) is the standard method, using Fmoc/t-Bu chemistry for stepwise assembly. Critical steps include:

- Coupling optimization : Use HOBt/DIC as activators to minimize racemization .

- Cleavage and deprotection : Employ TFA-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to preserve peptide integrity .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) ensures >95% purity. Monitor purity via LC-MS .

Q. How can researchers characterize the stability of this peptide under varying pH and temperature conditions?

- Circular Dichroism (CD) : Assess secondary structure changes in buffers (pH 3–9) at 25–60°C .

- Accelerated degradation studies : Incubate at 40°C for 4 weeks and analyze via HPLC for degradation products (e.g., deamidation, oxidation) .

- Mass spectrometry : Identify hydrolytic cleavage sites or modifications (e.g., methionine oxidation if present) .

Q. What experimental approaches are used to evaluate its bioactivity in cellular models?

- Dose-response assays : Test peptide concentrations (1–100 µM) in cell viability/proliferation assays (e.g., MTT, ATP luminescence) .

- Receptor binding studies : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target receptors .

- Signal transduction analysis : Quantify phosphorylation markers via Western blot or ELISA after peptide treatment .

Advanced Research Questions

Q. How can conformational dynamics of this compound be analyzed to predict its biological interactions?

- NMR spectroscopy : Perform 2D NOESY experiments in D₂O to map intra-peptide hydrogen bonds and side-chain interactions .

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model folding pathways in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities for hypothesized targets (e.g., enzymes or receptors) .

Q. How should researchers address contradictory data in bioactivity assays (e.g., conflicting IC₅₀ values)?

- Source validation : Confirm peptide purity (>95%) and batch-to-batch consistency via LC-MS .

- Assay standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell confluency or protein content .

- Meta-analysis : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. What strategies are recommended for studying this peptide’s interaction with lipid bilayers or membrane proteins?

- Liposome binding assays : Incorporate fluorescent tags (e.g., FITC) and measure fluorescence quenching upon peptide-lipid interaction .

- Cryo-EM or X-ray crystallography : Co-crystallize the peptide with membrane protein targets (e.g., GPCRs) in lipidic cubic phases .

- Surface pressure measurements : Use Langmuir troughs to assess peptide insertion into monolayers of phosphatidylcholine .

Q. How can computational tools enhance the design of analogs with improved pharmacokinetic properties?

- In silico ADMET prediction : Employ SwissADME or ADMETLab to forecast solubility, bioavailability, and CYP450 interactions .

- Backbone cyclization : Design cyclic analogs via intramolecular lactam bridges to enhance proteolytic stability .

- Alanine scanning : Identify critical residues for activity using Rosetta or FoldX to guide mutagenesis .

Methodological Best Practices

- Data integrity : Maintain raw datasets (e.g., HPLC chromatograms, SPR sensorgrams) in repositories like Zenodo for reproducibility .

- Ethical compliance : Adhere to institutional guidelines for peptide synthesis and disposal to minimize environmental impact .

- Collaborative validation : Share protocols with independent labs to verify reproducibility, especially for novel bioactivity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.